molecular formula C13H18BNO3S B13045689 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

Cat. No.: B13045689
M. Wt: 279.2 g/mol
InChI Key: AMDPUEXIQPQDME-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one: is a complex organic compound that features a boronic ester group and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid or boronate ester and a suitable thienopyridine precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boronic ester group. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reduction reactions can target the thienopyridine core, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its boronic ester group can interact with biological targets, making it a candidate for drug development .

Medicine: The compound’s unique structure allows it to be investigated for therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to form stable complexes with biomolecules is of particular interest .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and electronic devices. Its boronic ester group can facilitate the formation of cross-linked networks, enhancing the properties of materials .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways. The thienopyridine core can interact with various enzymes and receptors, influencing cellular processes .

Properties

Molecular Formula

C13H18BNO3S

Molecular Weight

279.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H18BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-15-11(8)16/h7H,5-6H2,1-4H3,(H,15,16)

InChI Key

AMDPUEXIQPQDME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCNC3=O

Origin of Product

United States

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